molecular formula C13H22Cl2N2O B14014996 1,3-Bis(2-chlorocyclohexyl)urea CAS No. 13908-82-2

1,3-Bis(2-chlorocyclohexyl)urea

Cat. No.: B14014996
CAS No.: 13908-82-2
M. Wt: 293.23 g/mol
InChI Key: HEBOXYNUDXBKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-chlorocyclohexyl)urea typically involves the reaction of 2-chlorocyclohexylamine with phosgene to form the corresponding isocyanate, which is then reacted with another equivalent of 2-chlorocyclohexylamine to yield the desired urea derivative . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-chlorocyclohexyl)urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the chlorocyclohexyl groups can be substituted with other nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic aqueous solutions are used, with reaction temperatures ranging from room temperature to reflux conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Substituted urea derivatives with different functional groups.

    Hydrolysis: 2-chlorocyclohexylamine and carbon dioxide.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

1,3-Bis(2-chlorocyclohexyl)urea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-chlorocyclohexyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-chlorocyclohexyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    1,3-Bis(2-bromocyclohexyl)urea: Similar structure but with bromine atoms instead of chlorine.

    1,3-Bis(2-chlorocyclopentyl)urea: Similar structure but with cyclopentyl groups instead of cyclohexyl.

Uniqueness

1,3-Bis(2-chlorocyclohexyl)urea is unique due to the presence of chlorocyclohexyl groups, which impart specific chemical and physical properties.

Properties

CAS No.

13908-82-2

Molecular Formula

C13H22Cl2N2O

Molecular Weight

293.23 g/mol

IUPAC Name

1,3-bis(2-chlorocyclohexyl)urea

InChI

InChI=1S/C13H22Cl2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h9-12H,1-8H2,(H2,16,17,18)

InChI Key

HEBOXYNUDXBKBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)NC(=O)NC2CCCCC2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.